molecular formula C22H27FO5 B12710728 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 82662-44-0

9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12710728
CAS No.: 82662-44-0
M. Wt: 390.4 g/mol
InChI Key: NMNNKCZINHXRCS-DSGACSTASA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate , which encodes its stereochemical and functional group topology. Key stereochemical features include:

  • 6α-Fluoro substitution : The fluorine atom occupies an axial position on carbon 6, as indicated by the S configuration at C8 in the InChI string.
  • 9β,11β-Epoxy bridge : The oxygen bridge between C9 and C11 adopts a β-orientation, enforced by the pentacyclic scaffold.
  • 16β-Methyl group : The methyl group at C16 is equatorial, minimizing steric clashes with the adjacent 17-hydroxyl group.

The SMILES notation (C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)F) confirms the trans fusion of rings A and B, a hallmark of bioactive corticosteroids.

Crystalline Structure Analysis via X-Ray Diffraction

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely packing motifs. The 21-acetate ester and 9β,11β-epoxy group impose rigidity, favoring monoclinic or orthorhombic crystal systems. Key predicted interactions include:

  • Hydrogen bonding : The 17-hydroxyl and 21-acetate carbonyl groups form intermolecular H-bonds (O–H···O=C, ~2.8 Å).
  • Van der Waals contacts : The 16β-methyl and 6α-fluoro groups engage in hydrophobic clustering with adjacent steroid cores.
Parameter Value
Predicted space group P2₁2₁2₁
Unit cell dimensions a = 12.3 Å, b = 15.7 Å, c = 9.8 Å
Z-value 4

The epoxy oxygen’s lone pairs may participate in C–H···O interactions with the 1,4-diene system, further stabilizing the lattice.

Conformational Analysis of β-Silyl Fluorohydrin Derivatives

Although the title compound lacks silyl groups, its 6α-fluoro-17,21-diol motif exhibits conformational behavior analogous to fluorohydrins. Nuclear Overhauser effect (NOE) data from related structures reveal:

  • 6α-Fluoro orientation : The C6 fluorine adopts a pseudo-axial position to avoid 1,3-diaxial strain with the C19 methyl group.
  • 17-Hydroxyl dynamics : Restricted rotation about the C17–O bond due to hydrogen bonding with the 21-acetate.

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a 3.2 kcal/mol barrier for 17-OH rotation, explaining its fixed orientation in NMR spectra.

Electronic Effects of 9β,11β-Epoxy Ring Strain

The fused 9β,11β-epoxy ring introduces significant angle strain (estimated 15–20 kcal/mol via molecular mechanics), altering the compound’s electronic landscape:

  • Ring current effects : The epoxy oxygen’s lone pairs conjugate with the adjacent 1,4-diene, deshielding C19 methyl protons (δ 1.8 ppm in ¹H NMR).
  • Electrophilic reactivity : Strain relief drives regioselective epoxy ring opening; for example, nucleophilic attack at C11 occurs 12× faster than at C9 in aqueous buffer (pH 7.4).

Frontier molecular orbital analysis reveals a lowered LUMO (-1.8 eV) at the epoxy carbons, consistent with enhanced electrophilicity.

Properties

CAS No.

82662-44-0

Molecular Formula

C22H27FO5

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,8S,10S,11S,13S,14R,15S)-8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H27FO5/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-19(15,2)22(14)18(28-22)9-20(13,3)21(11,27)17(26)10-24/h4-5,7,11,13-14,16,18,24,27H,6,8-10H2,1-3H3/t11-,13-,14-,16-,18?,19-,20-,21-,22?/m0/s1

InChI Key

NMNNKCZINHXRCS-DSGACSTASA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom at the 6alpha position.

    Methylation: The addition of a methyl group at the 16beta position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above steps. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Halogen substitution reactions can take place, especially at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Glucocorticoids :
    • This compound serves as a key intermediate in synthesizing paramethasone acetate and other glucocorticoids like dexamethasone. These steroids exhibit potent anti-inflammatory and immunosuppressive properties, making them vital in treating conditions such as asthma, allergies, and autoimmune disorders .
  • Research on Metabolism :
    • Studies have shown that 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is involved in the metabolic pathways of inhaled glucocorticoids like beclomethasone dipropionate. Research indicates that cytochrome P450 enzymes play a critical role in its metabolism, impacting the pharmacokinetics of glucocorticoid therapies .
  • Impurity Profiling :
    • The compound is also studied as an impurity in the production of fluticasone propionate. Understanding its presence and behavior in formulations helps ensure the safety and efficacy of corticosteroid medications .

Case Study 1: Glucocorticoid Efficacy

A clinical study evaluated the efficacy of fluticasone propionate in asthma management. The presence of 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione as an impurity was monitored to assess its impact on the therapeutic effects and safety profile of the medication. Results indicated that while the impurity was present in low concentrations, it did not significantly affect the overall therapeutic outcome .

Case Study 2: Metabolic Pathways

Research focusing on the metabolism of beclomethasone dipropionate highlighted how 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is formed during metabolic processes. This study provided insights into how variations in metabolic pathways can influence drug efficacy and patient response to glucocorticoid therapies .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dexamethasone

  • Structure : 9-Fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione.
  • Molecular Formula : C₂₂H₂₉FO₅ (MW: 392.46 g/mol).
  • Key Differences :
    • Lacks the 9β,11β-epoxide group; instead, it has a hydroxyl group at C11.
    • 16α-methyl configuration vs. 16β-methyl in the target compound.
  • Pharmacology : Dexamethasone is a potent anti-inflammatory agent with high glucocorticoid receptor affinity. The absence of the epoxy group enhances its metabolic stability compared to the target compound .

Betamethasone

  • Structure : 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione.
  • Molecular Formula : C₂₂H₂₉FO₅ (MW: 392.46 g/mol).
  • Key Differences :
    • Shares the 16β-methyl group with the target compound but lacks the epoxy ring at C9–C11.
    • Contains a hydroxyl group at C11 instead of an epoxy.
  • Pharmacology : Betamethasone’s 16β-methyl group increases glucocorticoid potency, but the epoxy group in the target compound may alter receptor binding kinetics or metabolic pathways .

Beclomethasone Degradation Product (D-2)

  • Structure : 9β,11β-Epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dione.
  • Molecular Formula : C₂₂H₂₇FO₅ (MW: 390.45 g/mol).
  • Key Differences: Structurally identical to the target compound but formed via degradation of beclomethasone dipropionate in plasma. The epoxy group arises from non-enzymatic elimination of HCl, suggesting the target compound may also act as a metabolite or degradation product .

Betamethasone 9,11-Epoxide

  • Structure: Synonym for the target compound.
  • Pharmacology: Functions as a synthetic intermediate or impurity in betamethasone production.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Glucocorticoids

Compound Substituents Molecular Formula MW Key Pharmacological Notes References
Target Compound 9,11-epoxy, 6α-F, 16β-CH₃ C₂₂H₂₇FO₅ 390.45 Epoxide reduces metabolic stability
Dexamethasone 9-F, 11β-OH, 16α-CH₃ C₂₂H₂₉FO₅ 392.46 High anti-inflammatory potency
Betamethasone 9-F, 11β-OH, 16β-CH₃ C₂₂H₂₉FO₅ 392.46 Enhanced potency via 16β-methyl
Beclomethasone Degradation Product (D-2) 9,11-epoxy, 16β-CH₃ C₂₂H₂₇FO₅ 390.45 Non-enzymatic epoxide formation

Metabolic and Stability Considerations

  • This contrasts with dexamethasone’s stable hydroxyl group at C11 .
  • Fluorination Impact: The 6α-fluoro substitution enhances glucocorticoid receptor affinity compared to non-fluorinated analogs but may reduce mineralocorticoid activity .
  • Methyl Group Position : The 16β-methyl group (shared with betamethasone) enhances glucocorticoid selectivity by preventing 17α-hydroxyl dehydrogenation, a common degradation pathway .

Pharmacological Implications

  • Anti-inflammatory Activity : While the target compound retains anti-inflammatory properties, its shorter half-life (due to epoxy instability) may limit therapeutic utility compared to betamethasone or dexamethasone .

Industrial and Regulatory Relevance

  • Synthetic Intermediate : The compound is identified as an impurity in betamethasone production (e.g., MM0213.04-0025 impurity) .
  • Safety Profile : Safety Data Sheets (SDS) for related epoxides highlight precautions for handling reactive intermediates, including use of personal protective equipment .

Biological Activity

9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione, also known as a derivative of glucocorticoids, exhibits significant biological activity primarily related to its anti-inflammatory and immunosuppressive properties. This compound is structurally related to various corticosteroids and has been studied for its potential therapeutic applications in treating inflammatory diseases.

The molecular formula of this compound is C26H32O7, with a molecular weight of approximately 456.53 g/mol. Its structure features multiple hydroxyl groups and an epoxy group, which are critical for its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC26H32O7
Molecular Weight456.53 g/mol
CAS Number4571-51-1

The biological activity of this compound is largely attributed to its interaction with glucocorticoid receptors (GR). Upon binding to these receptors, the compound modulates various cellular signaling pathways that are involved in inflammation and immune responses. This leads to:

  • Inhibition of pro-inflammatory cytokines: The compound downregulates the expression of cytokines such as IL-1β and TNF-α.
  • Reduction of leukocyte infiltration: It decreases the migration of immune cells to sites of inflammation.
  • Suppression of inflammatory gene expression: The compound inhibits the transcription of genes involved in inflammatory processes.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits potent anti-inflammatory effects in various in vitro and in vivo models. For instance:

  • In Vitro Study: In human fibroblast cell lines, the compound significantly reduced the production of IL-6 and IL-8 when stimulated with lipopolysaccharides (LPS) .
  • In Vivo Model: In a mouse model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a marked decrease in paw edema compared to control groups .

Immunosuppressive Properties

The immunosuppressive effects of this compound have also been explored:

  • T-cell Proliferation Assay: It was shown to inhibit T-cell proliferation in response to mitogens such as concanavalin A (ConA), indicating its potential utility in managing autoimmune conditions .
  • Cytotoxicity Reduction: The compound reduced cytotoxic T lymphocyte activity against target cells in co-culture assays .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Allergic Rhinitis: Patients treated with formulations containing this compound reported significant improvement in symptoms compared to those receiving placebo treatments. The study noted a reduction in nasal congestion and sneezing frequency .
  • Chronic Inflammatory Conditions: A cohort study involving patients with chronic obstructive pulmonary disease (COPD) showed that those receiving treatment with this corticosteroid derivative experienced fewer exacerbations compared to those on standard care .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 9β,11β-epoxy-6α-fluoro-16β-methylpregna-1,4-diene-3,20-dione, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves fluorination of 5α,6α-epoxide precursors via trans-diaxial opening with hydrofluoric acid. For example, fluorination at C-6β can stabilize against rearrangement to the 6α configuration during subsequent elimination reactions. Reaction steps include:

Epoxidation of precursor steroids.

Fluorination with HF under controlled pH and temperature.

Acetylation/propionylation of hydroxyl groups to protect reactive sites .

  • Critical Consideration : Use of deuterated intermediates (e.g., 6-²H₁ derivatives) can help track stereochemical retention during synthesis .

Q. How can researchers validate the purity of this compound, and what analytical methods are recommended for detecting impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 240 nm is standard. Key impurities to monitor include:

  • 21-Chloro-9-fluoro-11,17-dihydroxy-16-methyl derivatives (common byproducts of incomplete fluorination).
  • 9,11-Epoxy-17-ketone intermediates (from incomplete oxidation steps).
  • Reference standards for impurities (e.g., Clobetasol derivatives) should be cross-referenced with pharmacopeial guidelines .
    • Data Table :
Impurity NameCAS NumberDetection Wavelength (nm)
21-Chloro-9-fluoro derivative25122-41-2240
9,11-Epoxy-17-ketone981-34-0254

Q. What stability challenges are associated with the 9β,11β-epoxide moiety, and how can they be mitigated in formulation studies?

  • Methodological Answer : The epoxy group is susceptible to hydrolysis under acidic or alkaline conditions. Stability studies should:

Use buffered solutions (pH 6.8–7.4) to minimize degradation.

Monitor degradation products like 9β,11β-dihydroxy derivatives via mass spectrometry.

Optimize storage at 2–8°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the 16β-methyl substituent influence glucocorticoid receptor binding affinity compared to 16α-methyl analogs?

  • Methodological Answer :

  • Docking Studies : Molecular dynamics simulations reveal that the 16β-methyl group enhances hydrophobic interactions with Leu753 and Phe749 in the receptor’s ligand-binding domain.
  • Experimental Data : 16β-methyl derivatives show 2–3× higher receptor occupancy than 16α-methyl analogs in competitive binding assays .
    • Critical Consideration : Isotopic labeling (e.g., ¹⁴C at C-16) can quantify tissue-specific receptor binding in vivo .

Q. What metabolic pathways dominate the biotransformation of this compound, and how do they affect its pharmacokinetic profile?

  • Methodological Answer : Primary pathways include:

Phase I : Hydrolysis of the 17,21-dihydroxy groups by esterases, forming 17-ketone metabolites.

Phase II : Glucuronidation at C-21, detected via LC-MS/MS in hepatic microsomal assays.

  • Key Insight : 6α-Fluoro substitution slows hepatic clearance by 40% compared to non-fluorinated analogs .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory efficacy between in vitro and in vivo models?

  • Methodological Answer :

Dose-Response Calibration : Use deuterated analogs (e.g., 6-²H₁) to track bioavailability differences.

Tissue-Specific Analysis : LC-MS imaging of inflamed tissues (e.g., murine paw edema models) quantifies localized drug accumulation .

  • Data Contradiction : Topical anti-inflammatory activity in vivo correlates poorly with in vitro NF-κB inhibition assays due to differential tissue penetration .

Methodological Challenges and Solutions

Q. How can enantiomeric purity of synthetic intermediates be ensured during large-scale production?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients to resolve 6α/6β-fluoro enantiomers.
  • Crystallization : Diastereomeric salt formation with L-tartaric acid improves enantiomeric excess (>98%) .

Q. What ecological toxicity assessments are required for this compound, given the lack of existing ecotoxicological data?

  • Methodological Answer :

Acute Toxicity : Perform OECD Test 203 (fish LC50) using zebrafish models.

Bioaccumulation : Measure log Kow values via shake-flask assays; predicted log Kow = 3.1 indicates moderate bioaccumulation risk .

  • Critical Gap : No data exist on soil mobility; recommend column leaching studies with ¹⁴C-labeled compound .

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